

Application Notes: LH 708 for Forging Die Maintenance

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Compound of Interest		
Compound Name:	LH-708	
Cat. No.:	B608560	Get Quote

1.0 Introduction

LH 708 is a high-quality, hot work tool steel electrode designed for the repair and fabrication of forging dies and other hot work tools.[1][2] Composed of an alloy based on Tungsten (W) and Chromium (Cr), the weld deposit from LH 708 is tough, wear-resistant, and free from cracks and porosity, yielding smooth and uniform beads.[1][2] These characteristics make it an ideal solution for maintenance applications in the forging industry, where dies are subjected to extreme impact, pressure, and thermal cycling.[3][4] Regular maintenance and repair using appropriate materials like LH 708 can significantly extend the service life of forging dies, reduce operational costs, and minimize production downtime.[3][5]

2.0 Key Applications

The LH 708 electrode is versatile and suitable for a range of applications in forging die maintenance. Its primary uses include the repair of tools made from similar materials and the fabrication or hardfacing of hot work tools from carbon or low-alloy steels.[1][2]

Typical applications include:

- Repair and rebuilding of forging hammers and dies.[1][6]
- Hardfacing of hot shear blades and trimming dies.[1][6]
- Maintenance of stampers for non-ferrous metals.[1][6]



• Fabrication and repair of distributor pins, slides, and saddle tracks.[1][6]

3.0 Performance Data

The primary performance metric for a hardfacing electrode is the hardness of the deposited material, which directly correlates with its wear resistance. The hardness of the LH 708 weld deposit can be manipulated through post-weld heat treatment, allowing for customization based on the specific demands of the forging application.

Condition	Hardness (Rockwell C Scale)	Description
As Welded	41 - 46 HRC	The hardness achieved directly after the welding process without any subsequent heat treatment.[1] [2][6][7]
After Hardening	49 - 51 HRC	The maximum hardness achieved after a specific hardening heat treatment protocol.[1][2][6][7]
After Annealing	21 - 24 HRC	The softened state achieved after annealing, typically for subsequent machining before final hardening.[1][2][6][7]
Table 1: Mechanical Properties of LH 708 Weld Deposit		

Protocol: Forging Die Repair Using LH 708 Electrode

4.0 Objective

To provide a standardized procedure for the repair of worn or damaged forging dies using the LH 708 hot work tool steel electrode. This protocol covers surface preparation, welding, and



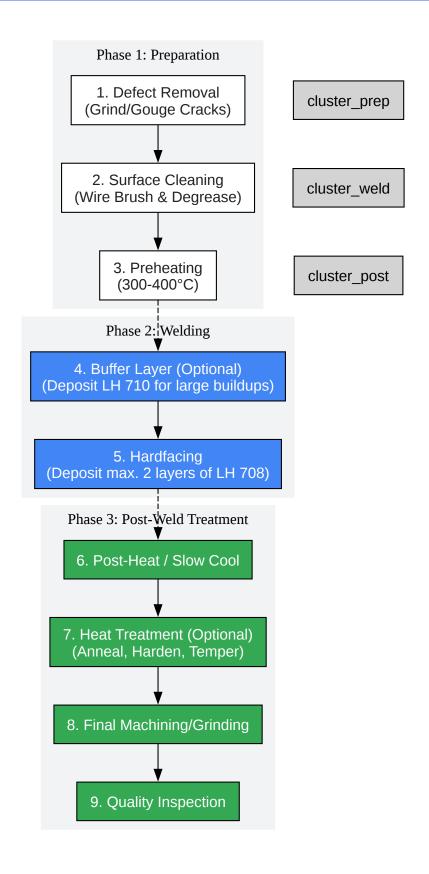
post-weld heat treatment to ensure a high-quality, durable repair.

5.0 Materials and Equipment

- Welding Electrode: LH 708 (various diameters: 2.5mm, 3.2mm, 4.0mm, 5.0mm)[1]
- Power Source: AC / DC (+) Welder[1]
- Base Layer Electrode: LH 710 (recommended for significant buildups)[1]
- Preheating Equipment: Furnace or torch capable of reaching 300-400°C
- Grinding/Gouging Tools: Angle grinder, carbon arc gouging equipment
- Cleaning Tools: Wire brush, degreasing solvents[1]
- Heat Treatment Furnace: Capable of annealing, hardening, and tempering cycles
- Personal Protective Equipment (PPE): Welding helmet, gloves, safety glasses, protective clothing

6.0 Experimental Workflow





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Caption: Workflow for Forging Die Repair with LH 708.



7.0 Step-by-Step Protocol

7.1 Phase 1: Preparation

- Defect Removal: Identify and completely remove all cracked, fatigued, or worn material from the die surface. This is typically achieved through grinding or carbon arc gouging.[3] Ensure a sound, solid surface is reached before proceeding.
- Surface Cleaning: Thoroughly clean the area to be welded using a wire brush to remove any scale or oxides.[1] If necessary, use a solvent to degrease the surface and remove any contaminants.
- Preheating: Uniformly preheat the entire die block to 300-400°C in a furnace to prevent thermal shock and ensure a quality weld.[1]

7.2 Phase 2: Welding

Parameter Setup: Set the welding current according to the electrode diameter being used.
Use AC or DC (+) polarity.[1]

2.5mm: 50-70 Amps

3.2mm: 90-110 Amps

4.0mm: 140-160 Amps

5.0mm: 190-230 Amps

- Buffer Layer (If Required): For repairs requiring significant material buildup, first apply a base layer using the LH 710 electrode.[1] This provides a tough foundation for the final hardfacing layers.
- Hardfacing Application: Deposit the LH 708 weld metal. Hold the electrode perpendicular to the base metal.[1] To achieve the full specified hardness, apply a maximum of two layers of LH 708.[1]

7.3 Phase 3: Post-Weld Treatment



- Post-Heating/Cooling: After welding, it is recommended to post-heat the die to the preheat temperature and then allow it to cool slowly in a furnace or insulating blanket to relieve stresses.
- Optional Heat Treatment: Based on the desired final hardness, a full heat treatment cycle can be performed.[1]
 - Annealing: For machinability, heat to 750-780°C and hold for 4 hours, then cool slowly.[1]
 - Hardening: Heat to 1070-1120°C and quench in oil.[1]
 - Tempering: Heat to 500-600°C and hold for two hours to achieve final hardness and toughness.[1]
- Final Machining: Once cooled or heat-treated, the repaired surface can be machined or ground to the final required dimensions and surface finish.
- Quality Inspection: Conduct a final inspection using visual and non-destructive testing methods (e.g., dye penetrant testing) to ensure the repair is free of defects.

8.0 Safety Precautions

- Always use appropriate Personal Protective Equipment (PPE) during welding, grinding, and handling of hot materials.
- Ensure adequate ventilation to remove welding fumes and gases.
- Follow standard safety procedures for operating high-temperature furnaces and welding equipment.
- Handle hot dies with appropriate tools and allow for adequate cooling time.

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